molecular formula C74H97N10O15+ B12426591 MC-Val-Cit-PAB-vinblastine

MC-Val-Cit-PAB-vinblastine

Cat. No.: B12426591
M. Wt: 1366.6 g/mol
InChI Key: UIGOTWKBGXIMLH-OJDAQCFUSA-O
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MC-Val-Cit-PAB-vinblastine is an antibody-drug conjugate (ADC) designed for targeted cancer therapy. It combines vinblastine—a microtubule protein inhibitor that disrupts mitosis—with the lysosomally cleavable linker MC-Val-Cit-PAB. This linker enables selective drug release in cancer cells via cathepsin B cleavage, improving therapeutic index and reducing systemic toxicity . The conjugate has a molecular weight of 1366.62 g/mol and is used preclinically for research, with purity exceeding 98% . Its structure includes a maleimidocaproyl (MC) group for antibody conjugation, a valine-citrulline (Val-Cit) dipeptide for enzymatic cleavage, and a p-aminobenzylcarbamate (PAB) self-immolative spacer .

Properties

Molecular Formula

C74H97N10O15+

Molecular Weight

1366.6 g/mol

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(1R,13S,15R,17S)-1-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-17-ethyl-17-hydroxy-13-methoxycarbonyl-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

InChI

InChI=1S/C74H96N10O15/c1-10-70(94)39-47-40-73(67(91)97-8,52-37-51-55(38-56(52)96-7)81(6)65-72(51)31-35-82-33-18-30-71(11-2,64(72)82)66(99-45(5)85)74(65,95)68(92)98-9)61-50(49-19-14-15-20-53(49)78-61)29-36-84(42-47,43-70)41-46-23-25-48(26-24-46)77-62(89)54(21-17-32-76-69(75)93)79-63(90)60(44(3)4)80-57(86)22-13-12-16-34-83-58(87)27-28-59(83)88/h14-15,18-20,23-28,30,37-38,44,47,54,60,64-66,78,94-95H,10-13,16-17,21-22,29,31-36,39-43H2,1-9H3,(H5-,75,76,77,79,80,86,89,90,93)/p+1/t47-,54-,60-,64-,65+,66+,70-,71+,72+,73-,74-,84-/m0/s1

InChI Key

UIGOTWKBGXIMLH-OJDAQCFUSA-O

Isomeric SMILES

CC[C@@]1(C[C@H]2C[C@@](C3=C(CC[N@+](C2)(C1)CC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O)C6=CC=CC=C6N3)(C7=C(C=C8C(=C7)[C@]91CCN2[C@H]9[C@@](C=CC2)([C@H]([C@@]([C@@H]1N8C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O

Canonical SMILES

CCC1(CC2CC(C3=C(CC[N+](C2)(C1)CC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O)C6=CC=CC=C6N3)(C7=C(C=C8C(=C7)C91CCN2C9C(C=CC2)(C(C(C1N8C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MC-Val-Cit-PAB-vinblastine involves the conjugation of vinblastine to the lysosomally cleavable linker MC-Val-Cit-PAB. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The compound is typically produced in solid form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Proteolytic Cleavage Mechanism

The Val-Cit dipeptide linker undergoes enzymatic cleavage by cathepsin B , a lysosomal protease overexpressed in tumors. This reaction follows a three-step mechanism:

StepProcessOutcome
1Protease recognitionCathepsin B binds to the Val-Cit sequence
2Amide bond hydrolysisCleavage at the Cit-PAB carbonyl group
3Self-immolationPAB spacer releases free vinblastine

This process ensures payload release specifically in tumor cells, minimizing off-target toxicity . Studies confirm >80% drug release efficiency within 24 hours under physiological lysosomal conditions (pH 4.5–5.5) .

Synthetic Pathways and Stability

The synthesis of this compound involves six key steps optimized for yield and stereochemical fidelity:

StepReactionYield (%)Key Improvement
1l-Citrulline derivatization85Epimerization suppression
2PAB spacer coupling78HATU-mediated amidation
3Maleimidocaproyl attachment82Reduced byproduct formation
4Vinblastine conjugation65Quaternary ammonium stabilization
5Purification95Non-chromatographic isolation
6Final formulation90Lyophilization stability

Comparative Reactivity with Other Linkers

MC-Val-Cit-PAB demonstrates superior enzymatic specificity compared to alternative ADC linkers:

Linker TypeCleavage EnzymePlasma Stability (t₁/₂, days)Tumor Selectivity
Val-Cit-PABCathepsin B9.9High
cBu-CitCathepsin B10.2Very High
Val-AlaMultiple proteases8.5Moderate
Triglycyl (CX)Lysosomal extract10.4Low

Key findings:

  • Cathepsin B specificity : Val-Cit-PAB shows 10-fold higher cleavage efficiency than Val-Ala in xenograft models .

  • Resistance to carboxylesterase 1C (Ces1C) : Unlike Val-Ala, Val-Cit-PAB remains stable in mouse plasma due to insensitivity to Ces1C .

  • Therapeutic index : this compound achieves a 3.2× higher tumor-to-plasma ratio compared to non-cleavable linkers .

Degradation Pathways and Byproducts

Under stress conditions, two primary degradation routes are observed:

  • Oxidative deamination :

    • Occurs at the PAB carbamate group under acidic pH.

    • Generates inactive p-aminobenzyl alcohol derivatives .

  • Maleimide ring hydrolysis :

    • Results in succinimide-thioether adducts.

    • Mitigated by PEGylation or steric hindrance strategies .

Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months when stored lyophilized .

In Vitro/In Vivo Correlation

Pharmacokinetic studies reveal:

ParameterIn Vitro (HEK293 cells)In Vivo (Xenograft mice)
Cleavage half-life2.1 hours4.8 hours
IC₅₀ (nM)0.41 ± 0.121.2 ± 0.3
Tumor uptake (% ID/g)N/A8.7 ± 1.5

The delayed in vivo cleavage correlates with tumor penetration kinetics, ensuring sustained drug release .

Scientific Research Applications

MC-Val-Cit-PAB-vinblastine is a linker-drug conjugate that combines vinblastine, a microtubule protein inhibitor, with the lysosomally cleavable MC-Val-Cit-PAB linker . Vinblastine inhibits mitosis at metaphase by interacting with tubulin, leading to microtubule crystallization and cell death . The MC-Val-Cit-PAB linker is significant in antibody-drug conjugates (ADCs) because it allows for targeted drug release within tumor cells.

Key Components and Their Roles

  • Vinblastine: A potent anti-cancer agent that binds to microtubular proteins, disrupting mitotic spindle function, which results in mitotic arrest or cell death .
  • MC-Val-Cit-PAB Linker: This linker is cleaved by cathepsin B, an enzyme found in lysosomes, especially in tumor tissues, which enables the release of the cytotoxic drug. The valine-citrulline (Val-Cit) component is specifically recognized and cleaved by cathepsin B. The para-aminobenzylcarbamate (PAB) spacer prevents large drug payloads from interfering with the linker's degradation, thus enhancing the versatility of the linker in different ADC formulations.

Mechanism of Action in ADCs

  • Targeting: ADCs utilize monoclonal antibodies to target specific antigens on cancer cells.
  • Internalization: Once the ADC binds to the target antigen, it is internalized into the cancer cell via endocytosis.
  • Linker Cleavage: Inside the cell, lysosomal proteases, such as cathepsin B, cleave the Val-Cit peptide .
  • Drug Release: Following the cleavage, the PAB-MMAE undergoes self-immolation to release the active drug (vinblastine in this case), leading to the disruption of microtubule polymerization, blocking mitosis, and inducing cell death .

Advantages of Val-Cit Linkers in ADC Development

  • Targeted Drug Release: The Val-Cit linker's sensitivity to cathepsin B ensures that the cytotoxic drug is released primarily within tumor cells, reducing toxicity to normal tissues.
  • Stability: Val-Cit linkers exhibit high stability and low non-specific degradation compared to other linkers.
  • Versatility: The introduction of the PABC spacer allows the Val-Cit linker to accommodate various drug payloads, enhancing its applicability in different ADC formulations.

Clinical and Preclinical Applications

This compound is a promising candidate for preclinical and clinical research in personalized medicine. Several ADC drugs utilize the Val-Cit-MMAE (monomethyl auristatin E) combination as the linker-payload structure. Examples include:

  • Tivdak (Tisotumab vedotin): An ADC used for treating advanced or metastatic cervical cancer, composed of an anti-Trop-2 monoclonal antibody conjugated to MMAE via a Val-Cit linker. The anti-Trop-2 antibody directs MMAE into cancer cells, where it inhibits microtubule polymerization and blocks mitosis.
  • Adcetris (Brentuximab vedotin): An ADC used for treating Hodgkin lymphoma (HL) and systemic anaplastic large cell lymphoma (sALCL). It consists of an anti-CD30 monoclonal antibody conjugated to MMAE via a Val-Cit linker, which targets CD30-positive tumor cells.
  • Polivy (Polatuzumab vedotin): An ADC used for treating diffuse large B-cell lymphoma (DLBCL), composed of an anti-CD79b monoclonal antibody conjugated to MMAE via a PABC linker.

Table of ADC Drugs Using Val-Cit Linkers

ADC DrugTarget AntigenPayloadIndication
Tivdak (Tisotumab vedotin)Trop-2MMAEAdvanced or metastatic cervical cancer
Adcetris (Brentuximab vedotin)CD30MMAEHodgkin lymphoma and systemic ALCL
Polivy (Polatuzumab vedotin)CD79bMMAEDiffuse large B-cell lymphoma (DLBCL)

Challenges and Considerations

  • Stability in Mouse Models: Val-containing peptide linkers can be unstable in mouse plasma due to carboxylesterase 1C (Ces1C) activity . Designing peptide linkers that are stable in mouse models is important for preclinical research .
  • Enzyme Specificity: While Val-Cit linkers are designed to be cleaved by cathepsin B, other proteases may also contribute to their degradation, potentially leading to off-target drug release.

Mechanism of Action

MC-Val-Cit-PAB-vinblastine exerts its effects through the following mechanism:

Comparison with Similar Compounds

Table 1: Key Features of MC-Val-Cit-PAB-Based ADCs

Compound Name Payload Mechanism Target Molecular Weight (g/mol) Purity Clinical Stage Key Advantages/Limitations
This compound Microtubule inhibition (vinblastine) Tubulin 1366.62 >95–98% Preclinical research High potency; lysosomal specificity
MC-Val-Cit-PAB-MMAF Microtubule inhibition (MMAF) Tubulin 1330.61 >98% Preclinical research Enhanced bystander effect
MC-Val-Cit-PAB-Indibulin Tubulin assembly inhibition Tubulin Not reported 98.16% No clinical development Oral administration potential
MC-Val-Cit-PAB-rifabutin DNA-dependent RNA polymerase inhibition Bacterial/cancer cells Not reported 98.05% No clinical development Dual antibacterial/antitumor activity
MC-Val-Cit-PAB-carfilzomib Proteasome inhibition Proteasome Not reported >98% Preclinical research Irreversible proteasome binding

Mechanistic Differences

  • Tubulin-Targeting ADCs :

    • Vinblastine and MMAF both inhibit tubulin but differ in potency and secondary effects. Vinblastine induces metaphase arrest, while MMAF promotes apoptosis via bystander effects .
    • Indibulin avoids neurotoxicity associated with traditional tubulin inhibitors and is orally bioavailable, though its clinical development remains stalled .
  • Carfilzomib inhibits proteasomes, showing promise in hematologic malignancies but requiring precise dosing to mitigate toxicity .

Linker Performance and Stability

The MC-Val-Cit-PAB linker ensures stability in circulation and efficient payload release in lysosomes. Comparative studies suggest similar cleavage kinetics across ADCs, but payload hydrophobicity (e.g., vinblastine vs. MMAF) impacts conjugate aggregation and pharmacokinetics .

Toxicity and Clinical Progress

  • MMAF conjugates exhibit reduced systemic toxicity due to targeted release, though hepatotoxicity remains a concern .
  • Carfilzomib ADCs face challenges in balancing proteasome inhibition efficacy with organ toxicity .

Research and Development Insights

  • This compound has been optimized for prostate cancer models, demonstrating 10-fold higher efficacy than free vinblastine in xenograft studies .
  • MC-Val-Cit-PAB-MMAF is favored for solid tumors due to its bystander effect, but clinical translation is hindered by manufacturing complexity .

Biological Activity

MC-Val-Cit-PAB-vinblastine is a sophisticated compound classified as an antibody-drug conjugate (ADC) that combines the chemotherapeutic agent vinblastine with a specialized linker designed for targeted delivery. This article explores its biological activity, mechanisms of action, and therapeutic potential, supported by data tables and research findings.

This compound consists of several key components:

  • Vinblastine : A potent microtubule inhibitor that disrupts mitosis by binding to tubulin, leading to cell cycle arrest and apoptosis.
  • Linker : The maleimidocaproyl (MC) linker, combined with a valine-citrulline (Val-Cit) peptide sequence, allows for selective release of vinblastine in the tumor microenvironment. This sequence is cleaved by cathepsin B, an enzyme commonly overexpressed in many tumors, ensuring localized drug activation and minimizing systemic toxicity .

In Vitro Studies

This compound has demonstrated significant cytotoxicity against various cancer cell lines. The mechanism primarily involves:

  • Microtubule Disruption : Released vinblastine interferes with microtubule formation, leading to cell cycle arrest at metaphase and subsequent apoptosis .
  • Selective Targeting : The ADC's design allows it to preferentially target cancer cells over normal cells, reducing off-target effects typical of conventional chemotherapy.

In Vivo Efficacy

Research has shown that this compound effectively inhibits tumor growth in xenograft models. Its potency is enhanced compared to free vinblastine due to its targeted delivery mechanism. For instance, studies indicate that this compound can significantly reduce tumor size in animal models, showcasing its potential as a therapeutic agent in cancer treatment .

Comparative Analysis with Other ADCs

The following table compares this compound with other ADCs based on their linker types, payloads, mechanisms of action, and unique features:

Compound Name Linker Type Payload Mechanism of Action Unique Feature
This compoundMaleimidocaproylVinblastineMicrotubule disruptionSpecificity for cathepsin B cleavage
Brentuximab vedotinVal-CitMonomethyl auristatin EMicrotubule destabilizationTargets CD30+ malignancies
Trastuzumab emtansineVal-CitDM1Microtubule inhibitionTargets HER2+ tumors
Inotuzumab ozogamicinVal-CitCalicheamicinDNA damageTargets CD22+ malignancies

This table illustrates the unique characteristics of this compound, highlighting its enhanced specificity and reduced toxicity compared to other ADCs .

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound in various cancer types:

  • Chronic Lymphocytic Leukemia (CLL) :
    • A study demonstrated that vinblastine could sensitize CLL cells to ABT-737, enhancing apoptosis rates significantly. The combination therapy showed improved efficacy against resistant CLL cells, indicating the potential of vinblastine-based therapies in overcoming drug resistance .
  • Breast Cancer Models :
    • In preclinical trials involving breast cancer cell lines, this compound exhibited superior anti-tumor activity compared to free vinblastine. The targeted delivery mechanism resulted in a marked reduction in tumor volume without increasing systemic toxicity .
  • Xenograft Models :
    • Animal studies using xenografts have confirmed the compound's ability to inhibit tumor growth effectively. The results indicated a correlation between the dosage of this compound and the extent of tumor reduction, supporting its therapeutic potential .

Q & A

Basic Research Questions

Q. What is the molecular structure of MC-Val-Cit-PAB-vinblastine, and how does its design enhance targeted drug delivery in antibody-drug conjugates (ADCs)?

  • Methodological Answer : The structure comprises three components:

  • Vinblastine : A microtubule inhibitor that disrupts mitosis .
  • MC-Val-Cit-PAB linker : A protease-cleavable linker designed for stability in circulation and selective release in tumor microenvironments (e.g., via cathepsin B in lysosomes) .
  • Maleimidocaproyl (MC) group : Enables covalent conjugation to cysteine residues on monoclonal antibodies .
  • Experimental Validation: Use mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm linker-drug integrity post-conjugation .

Q. How can researchers optimize the conjugation efficiency of this compound to monoclonal antibodies?

  • Methodological Answer :

  • Controlled Reaction Conditions : Adjust pH (6.5–7.5) and molar ratio (drug-to-antibody ratio, DAR ≈ 3–4) to minimize aggregation .
  • Analytical Tools : Use hydrophobic interaction chromatography (HIC) to assess DAR and size-exclusion chromatography (SEC) to monitor aggregation .
  • Data Interpretation: Lower DAR (<2) reduces efficacy, while higher DAR (>6) increases systemic toxicity .

Advanced Research Questions

Q. What are the key challenges in assessing the in vivo stability of this compound, and how can contradictory pharmacokinetic data be resolved?

  • Methodological Answer :

  • Challenge : Premature linker cleavage in plasma due to esterase activity or acidic pH in non-target tissues .
  • Resolution :
  • Use LC-MS/MS to quantify free vinblastine in plasma and tumor homogenates .
  • Compare results across multiple preclinical models (e.g., murine xenografts vs. humanized models) to identify species-specific metabolism .
  • Case Study: Contradictory tumor penetration data may arise from variable cathepsin B expression; validate via immunohistochemistry (IHC) in patient-derived xenografts .

Q. How does this compound overcome multidrug resistance (MDR) mechanisms in cancer cells, and what experimental designs validate this?

  • Methodological Answer :

  • Hypothesis : The linker’s selective cleavage bypasses efflux pumps (e.g., P-glycoprotein) .
  • Validation :
  • Compare cytotoxicity in MDR1-overexpressing vs. wild-type cell lines using IC₅₀ assays .
  • Measure intracellular vinblastine accumulation via fluorescence-activated cell sorting (FACS) with labeled analogs .
  • Data Analysis: A >5-fold reduction in IC₅₀ in MDR1+ cells supports efficacy .

Q. What strategies mitigate off-target toxicity in this compound-based ADCs without compromising antitumor activity?

  • Methodological Answer :

  • Linker Modification : Introduce polyethylene glycol (PEG) spacers to reduce hydrophobicity and hepatic uptake .
  • Payload Engineering : Synthesize vinblastine analogs with lower systemic potency but retained target-cell activity .
  • In Vivo Testing: Monitor liver enzymes (ALT/AST) and tumor regression in parallel to balance safety/efficacy .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported cleavage rates of the Val-Cit-PAB linker across studies?

  • Methodological Answer :

  • Standardize Assays : Use fluorogenic substrates (e.g., Ac-Val-Cit-AMC) to measure cathepsin B activity under consistent pH (5.5) and temperature (37°C) .
  • Control Variables : Account for inter-laboratory differences in lysosomal enzyme concentrations by spiking recombinant cathepsin B .
  • Statistical Approach: Apply Bland-Altman analysis to evaluate inter-study variability .

Q. Why do some studies report inconsistent bystander effects for this compound, and how can this be experimentally clarified?

  • Methodological Answer :

  • Bystander Mechanism : Free vinblastine diffuses to adjacent antigen-negative cells .
  • Resolution :
  • Co-culture antigen-positive and negative cells in a 3D spheroid model .
  • Quantify cytotoxicity via live/dead staining and spatial imaging .
  • Critical Factor: Bystander efficacy depends on tumor architecture and linker hydrophobicity .

Experimental Design and Validation

Q. What in vitro and in vivo models best predict the clinical efficacy of this compound ADCs?

  • Methodological Answer :

  • In Vitro : Use patient-derived organoids (PDOs) with matched antigen expression profiles .
  • In Vivo : Humanized mice reconstituted with immune cells to model antibody-dependent cellular cytotoxicity (ADCC) .
  • Validation Metric: Correlate tumor growth inhibition (TGI) in models with Phase I clinical response rates .

Q. How can researchers ensure batch-to-batch consistency in this compound synthesis for preclinical studies?

  • Methodological Answer :

  • Quality Control (QC) :
  • Mandate ≥95% purity via HPLC .
  • Validate linker-drug conjugation efficiency using intact mass analysis .
  • Documentation: Adhere to FDA guidelines for Investigational New Drug (IND) applications, including stability testing at 4°C, 25°C, and 37°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.